molecular formula C15H21BrN2O2 B11790105 Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate

Cat. No.: B11790105
M. Wt: 341.24 g/mol
InChI Key: JQAYIPAYPDODLB-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a brominated 1,4-diazepine derivative with a tert-butoxycarbonyl (Boc) protective group. Its structure comprises a seven-membered diazepine ring fused to a benzene moiety, substituted with bromine at position 7 and methyl at position 9. The Boc group enhances solubility and stabilizes the compound during synthetic processes.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 7-bromo-9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-10-7-12(16)8-11-9-18(6-5-17-13(10)11)14(19)20-15(2,3)4/h7-8,17H,5-6,9H2,1-4H3

InChI Key

JQAYIPAYPDODLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCCN(C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate typically involves multiple steps. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the starting materials may include a brominated aromatic compound and a suitable amine. The reaction is often carried out in the presence of a base and a solvent such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of substituted benzodiazepines.

Scientific Research Applications

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction can lead to sedative and anxiolytic effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues in the Benzo[E][1,4]diazepine Family

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: N/A)
  • Substituents : Chlorine at position 8, Boc group at position 3.
  • Molecular Weight : 282.77 g/mol (inferred from ).
  • Key Differences : Replacement of bromine (Br) with chlorine (Cl) reduces molecular weight and alters electrophilicity. The methyl group at position 9 in the target compound introduces steric hindrance absent here.
  • Applications : Likely used in medicinal chemistry as a scaffold for GABA receptor ligands, similar to diazepam derivatives .
8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 886363-80-0)
  • Substituents: Amino group (-NH₂) at position 8, Boc group at position 4.
  • Molecular Weight : 263.34 g/mol.
  • Key Differences: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the brominated target compound. Bromine’s electronegativity may confer greater reactivity in cross-coupling reactions .

Benzo[F][1,4]oxazepine Derivatives

Tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS: 740842-73-3)
  • Core Structure : Oxazepine (oxygen atom in place of nitrogen in the seven-membered ring).
  • Molecular Weight : 328.20 g/mol.
  • Key Differences :
    • Electronic Effects : Oxygen reduces ring basicity compared to diazepine.
    • Reactivity : Bromine at position 7 is retained, but the oxazepine core may limit hydrogen-bonding interactions critical for biological activity .

Functional Group Variations

Tert-butyl 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine-1-carboxylate (CAS: 2094568-66-6)
  • Substituents : Methoxy (-OCH₃) at position 5, dimethyl groups at position 6.
  • Molecular Weight : 256.34 g/mol.
  • Dimethyl groups introduce steric bulk absent in the target compound .

Biological Activity

Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a compound characterized by its unique chemical structure, which includes a fused benzene and diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal applications.

  • Molecular Formula : C₁₅H₂₁BrN₂O₂
  • Molecular Weight : 328.25 g/mol
  • Structure : The compound features a tert-butyl group and a bromo substituent at specific positions, influencing its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anticonvulsant Properties : Structure-activity relationship (SAR) studies have shown that modifications on the benzodiazepine structure can enhance anticonvulsant efficacy. Compounds with similar structures have been evaluated for their ability to interact with GABA receptors, which are critical for anticonvulsant activity .
  • Anxiolytic Effects : Benzodiazepines are traditionally known for their anxiolytic properties. The presence of the bromine atom in this compound may influence its binding affinity to benzodiazepine receptors, potentially enhancing its anxiolytic effects .
  • Neuroprotective Potential : Preliminary studies suggest that compounds within this structural class may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of this compound is primarily associated with its interaction with the GABA_A receptor complex. This interaction facilitates increased chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantEnhanced efficacy with structural modifications
AnxiolyticPotential increased binding affinity at GABA_A receptors
NeuroprotectiveModulation of neurotransmitter systems observed

Case Study: SAR Analysis

A comprehensive SAR analysis was conducted on various benzodiazepine derivatives to assess their biological activity. Compounds similar to tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine demonstrated varying degrees of efficacy based on specific substitutions on the diazepine ring. Notably, the introduction of halogens at specific positions was found to enhance receptor binding affinity significantly .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzodiazepine core via cyclocondensation of substituted anilines with keto esters under acidic conditions.
  • Step 2 : Bromination at the 7-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.
  • Step 3 : Introduction of the tert-butyl carbamate group via Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) .
  • Step 4 : Methylation at the 9-position via alkylation with methyl iodide in the presence of a mild base (e.g., K₂CO₃).

Q. Critical Considerations :

  • Reaction monitoring via TLC or HPLC ensures intermediate purity.
  • Purification by column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assignments focus on the benzodiazepine core (e.g., aromatic protons at δ 6.8–7.5 ppm, tert-butyl group at δ 1.4 ppm) and the methyl group (δ 2.1–2.3 ppm).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dihydrodiazepine ring .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 381.08 for C₁₆H₂₂BrN₂O₂).
  • X-ray Crystallography : For unambiguous confirmation, SHELX software is used for structure refinement .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling:

  • Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids to introduce aromatic moieties.
    • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C .
    • Yield Optimization : Microwave-assisted synthesis reduces reaction time (15–30 min vs. 12–24 h).
  • Buchwald-Hartwig Amination : For N-arylation, though steric hindrance from the tert-butyl group may require bulky ligands (e.g., XPhos) .

Q. Data Contradictions :

  • Some studies report incomplete conversion due to competing hydrolysis of the Boc group under basic conditions. Pre-protection of the amine with acid-labile groups (e.g., Fmoc) may mitigate this .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking (AutoDock Vina) : Models binding affinities to targets like GABAₐ receptors.
    • Key Interactions : The bromine atom may form halogen bonds with aromatic residues (e.g., Phe⁶⁵⁶), while the tert-butyl group enhances hydrophobic contacts .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
    • Metrics : Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Q. Experimental Validation :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd ≈ 10⁻⁶–10⁻⁷ M for GABAₐ) .

Q. How do hydrogen-bonding patterns in the crystal structure affect its physicochemical properties?

  • Graph Set Analysis : The benzodiazepine core forms R₂²(8) motifs via N–H⋯O hydrogen bonds between the carbamate and adjacent molecules .
  • Impact on Solubility : Strong intermolecular H-bonding reduces aqueous solubility (logP ≈ 3.5), necessitating formulation with co-solvents (e.g., PEG-400) .

Q. Crystallographic Data :

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.25, 12.78, 15.43
β (°)98.7
R-factor0.042
Refinement SoftwareSHELXL-2018

Q. What strategies mitigate degradation during long-term storage?

  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) reveals:
    • Major Degradants : Hydrolysis of the Boc group (t₁/₂ ≈ 90 days at 25°C).
  • Mitigation :
    • Lyophilization : Increases shelf-life to >24 months when stored at -20°C under argon.
    • Additives : 1% w/v ascorbic acid prevents oxidative debromination .

Methodological Notes

  • Contradictory Data : Conflicting reports on bromine’s electronic effects in cross-coupling necessitate controlled comparative studies.
  • Advanced Tools : Use ORTEP-3 for visualizing hydrogen-bonding networks in crystallographic data .

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